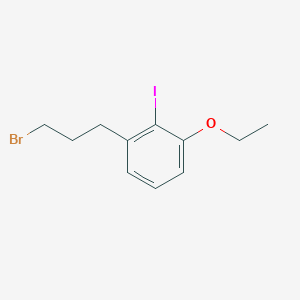

1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene

Description

Significance of Aryl Halides as Synthetic Building Blocks

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in synthetic chemistry. enamine.net Their importance stems from their ability to participate in a wide array of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. enamine.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have revolutionized the synthesis of complex organic molecules, with aryl halides serving as crucial electrophilic partners. enamine.net

These compounds are not merely inert scaffolds; the nature of the halogen atom (iodine, bromine, chlorine) dictates the reactivity of the molecule. Generally, the reactivity for oxidative addition to a metal catalyst follows the trend I > Br > Cl. rsc.org This differential reactivity allows for selective, sequential functionalization of polyhalogenated aromatic systems. Aryl halides are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and plastics, underscoring their broad utility. enamine.net

Strategic Importance of Polyfunctionalized Aromatic Systems

Polyfunctionalized aromatic systems are molecules that feature multiple, distinct reactive groups on a central aromatic core. The strategic placement of these functional groups is of paramount importance in multi-step organic synthesis. Such systems allow for a programmed sequence of reactions, where one functional group can be manipulated while others remain dormant, to be activated in a later step. This approach avoids the need for cumbersome protection-deprotection sequences, leading to more efficient and elegant synthetic routes. nih.gov

The presence of multiple functionalities, such as different halogens, alkyl chains, and alkoxy groups, provides a rich platform for generating molecular diversity. In medicinal chemistry, for instance, these scaffolds are invaluable for creating libraries of related compounds to explore structure-activity relationships (SAR) and optimize drug candidates. princeton.eduacs.org The ability to precisely modify different parts of the molecule allows for the fine-tuning of its biological and physical properties.

Overview of Synthetic Challenges in Constructing Complex Aryl Structures

Despite their utility, the construction of complex, polysubstituted aryl structures, particularly those with a specific substitution pattern like a 1,2,3-trisubstituted benzene (B151609), presents significant synthetic challenges. google.comnih.gov One of the primary hurdles is achieving regioselectivity—controlling the exact position where new substituents are introduced onto the aromatic ring. pressbooks.pub Standard electrophilic aromatic substitution reactions are governed by the directing effects of existing substituents, which can make the synthesis of specific isomers non-trivial. youtube.commsu.edu

Contextualizing 1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene within Contemporary Organic Synthesis

The compound this compound is a quintessential example of a modern, highly functionalized synthetic building block. Its structure is strategically designed to offer multiple, orthogonal reaction pathways for the construction of more complex molecules. The key to its utility lies in the differential reactivity of its two halogen substituents: the aryl iodide and the alkyl bromide.

The carbon-iodine (C-I) bond on the aromatic ring is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond of the propyl chain. rsc.org This reactivity difference allows for selective functionalization. A chemist can first perform a Suzuki, Sonogashira, or Heck coupling at the iodo-position, leaving the bromopropyl group intact for subsequent transformations. This second handle can then be used for nucleophilic substitution or the formation of an organometallic reagent, enabling the introduction of a second, entirely different molecular fragment.

This built-in orthogonality makes this compound a powerful tool for diversity-oriented synthesis and the construction of complex target molecules, particularly in the field of medicinal chemistry where the rapid assembly of novel scaffolds is highly desirable. enamine.netprinceton.edu

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄BrIO |

| Molecular Weight | 385.04 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC1=CC=CC(=C1I)CCCBr |

| InChI Key | YZJFLMMFERFWQC-UHFFFAOYSA-N |

| CAS Number | N/A |

Data sourced from PubChem CID 118835797. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrIO |

|---|---|

Molecular Weight |

369.04 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3-ethoxy-2-iodobenzene |

InChI |

InChI=1S/C11H14BrIO/c1-2-14-10-7-3-5-9(11(10)13)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |

InChI Key |

ZERXXRUAWYIXHV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1I)CCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Bromopropyl 3 Ethoxy 2 Iodobenzene and Analogues

Retrosynthetic Analysis and Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. pressbooks.pubyoutube.com For 1-(3-bromopropyl)-3-ethoxy-2-iodobenzene, several disconnection points can be considered. The most logical disconnections involve the carbon-carbon bond of the propyl chain and the bonds connecting the heteroatoms (I, O, Br) to the aromatic ring.

Two primary retrosynthetic strategies emerge: one based on building the substitution pattern around a pre-functionalized ring using metalation techniques, and another involving the stepwise introduction of functional groups onto a basic aromatic precursor.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a substituent on the ring, known as a directed metalation group (DMG), directs the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then react with an electrophile to introduce a new substituent.

Halogens, particularly iodine, can serve as effective DMGs. scispace.com A retrosynthetic approach using this strategy for this compound might involve the following key steps:

Disconnection of the bromopropyl chain: The C-C bond between the aromatic ring and the propyl chain is disconnected. This identifies 3-ethoxy-2-iodobenzene as a key intermediate and a suitable electrophile, such as 1-bromo-3-chloropropane or a related species, as the source of the side chain.

Disconnection of the ethoxy group: This leads back to 2-iodophenol.

Ortho-Iodination Strategy: Alternatively, one could envision a strategy where an iodo group directs the introduction of the alkyl chain. For instance, metalation of a precursor like 1-ethoxy-2-iodobenzene could be directed by the ethoxy group to the 3-position, followed by reaction with an appropriate electrophile. The iodo group itself can also direct lithiation to the ortho position. scispace.com

This approach offers high regioselectivity, as the position of the incoming group is controlled by the directing group.

A more classical approach involves the sequential introduction of the required functional groups onto a simple, readily available aromatic starting material. nih.govacs.org The success of this strategy hinges on the correct ordering of the reactions to exploit the activating/deactivating and directing effects of the substituents. libretexts.org

A plausible retrosynthetic pathway is as follows:

Target Molecule: this compound.

Immediate Precursor 1: 3-(3-ethoxy-2-iodophenyl)propan-1-ol. The final step would be the conversion of the terminal alcohol to a bromide (e.g., using PBr₃ or CBr₄/PPh₃).

Immediate Precursor 2: 3-ethoxy-2-iodobenzene. The propyl chain could be introduced via a Friedel-Crafts acylation with 3-chloropropionyl chloride, followed by reduction of the resulting ketone.

Immediate Precursor 3: 3-Ethoxyphenol. nih.govchemspider.com This is a key intermediate where the 1,3-relationship of the oxygen-containing substituents is already established. The next step would be a regioselective iodination.

Starting Material: Resorcinol (1,3-dihydroxybenzene). A selective mono-ethylation would yield 3-ethoxyphenol.

This sequential approach relies on well-established electrophilic aromatic substitution and functional group interconversion reactions. fiveable.me

Targeted Synthesis of the Aromatic Core (3-ethoxy-2-iodobenzene scaffold)

The introduction of an iodine atom at a specific position on the benzene (B151609) ring is essential. Starting from 3-ethoxyphenol, the hydroxyl and ethoxy groups are both ortho-, para-directing activators. This means that electrophilic substitution will be directed to the 2, 4, and 6 positions. To achieve the desired iodination at the C-2 position (ortho to both oxygen substituents), specific conditions are required to overcome the statistical mixture of products.

Methods for regioselective iodination include:

Direct Iodination with I₂: Using molecular iodine in the presence of an oxidizing agent or a base can facilitate iodination. The choice of solvent and base can influence the regioselectivity.

Iodination with N-Iodosuccinimide (NIS): NIS is a milder and often more selective iodinating agent than I₂. Reactions are typically run in a polar aprotic solvent like acetonitrile.

Directed Iodination: In some cases, a temporary directing group can be installed to force iodination at a specific site, which is then removed in a subsequent step.

The table below summarizes potential iodination conditions for a phenolic precursor.

| Reagent System | Typical Conditions | Selectivity Notes |

| I₂ / NaHCO₃ | Aqueous Methanol, RT | Often yields a mixture of ortho and para isomers. |

| N-Iodosuccinimide (NIS) | Acetonitrile (CH₃CN), RT | Generally provides better selectivity for the less sterically hindered position. |

| ICl | Dichloromethane (CH₂Cl₂), 0°C to RT | A polarized and reactive source of I⁺, but can also lead to mixtures. pressbooks.pub |

| I₂ / HIO₃ | Acetic Acid, Heat | A strong iodinating system that can be effective for less reactive substrates. |

The ethoxy group is typically introduced via nucleophilic substitution on a suitable precursor.

The Williamson ether synthesis is a reliable and widely used method for preparing ethers. wikipedia.org The reaction involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide or phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.comyoutube.com

To synthesize the 3-ethoxy-2-iodobenzene core, one could start with a dihydroxy-iodobenzene precursor, such as 2-iodoresorcinol (2-iodo-1,3-benzenediol). A selective mono-ethylation is required. By using one equivalent of base and one equivalent of an ethylating agent, it is possible to favor the formation of the mono-ether.

The general mechanism involves two steps:

Deprotonation: The phenolic hydroxyl group is deprotonated by a strong base (e.g., sodium hydride, NaH, or sodium hydroxide, NaOH) to form a sodium phenoxide.

Nucleophilic Attack: The resulting phenoxide ion attacks the primary alkyl halide (e.g., ethyl bromide or ethyl iodide), displacing the halide and forming the ether linkage. pearson.com

The reaction is most effective with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

| Reactant 1 (Phenol) | Base | Reactant 2 (Alkyl Halide) | Solvent | Product |

| 2-Iodoresorcinol | NaH (1 eq.) | Ethyl Bromide (CH₃CH₂Br) | THF / DMF | 3-Ethoxy-2-iodophenol |

| 3-Iodophenol | K₂CO₃ | Ethyl Iodide (CH₃CH₂I) | Acetone | 1-Ethoxy-3-iodobenzene |

Following the successful synthesis of the 3-ethoxy-2-iodobenzene core, the final step would be the introduction of the 3-bromopropyl side chain to yield the target molecule.

Introduction of the Ethoxy Group

Other Alkoxylation Strategies

The introduction of the ethoxy group onto the iodinated benzene ring is a critical step in the synthesis of the target compound. Beyond classical Williamson ether synthesis, which may be limited by precursor availability or harsh conditions, modern cross-coupling reactions offer milder and more versatile alternatives. The two most prominent copper- and palladium-catalyzed methods are the Ullmann condensation and the Buchwald-Hartwig amination, adapted for C-O bond formation.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.org Traditionally, these reactions required high temperatures (often over 200°C) and stoichiometric amounts of copper, which limited their scope. wikipedia.orgnih.gov However, the development of ligand-assisted protocols has allowed the reaction to proceed under much milder conditions. mdpi.com For the synthesis of an analogue of this compound, a suitably substituted 2-iodophenol could be reacted with an ethylating agent in the presence of a copper catalyst. Modern variations often use soluble copper(I) salts and bidentate ligands, which facilitate the reaction at temperatures around 80–120°C. nih.govmdpi.com

The Buchwald-Hartwig reaction, renowned for C-N bond formation, has been successfully adapted for the synthesis of aryl ethers. organic-chemistry.orgwikipedia.org This palladium-catalyzed method couples an aryl halide or triflate with an alcohol. organic-chemistry.org The key to this transformation is the choice of a suitable phosphine (B1218219) ligand, which plays a crucial role in the catalytic cycle. wikipedia.orgrug.nl Sterically hindered biaryl phosphine ligands have proven particularly effective. beilstein-journals.org The reaction generally offers high yields and excellent functional group tolerance under relatively mild conditions. wikipedia.org

A comparative overview of these two prominent alkoxylation strategies is presented below.

| Feature | Ullmann Condensation | Buchwald-Hartwig Ether Synthesis |

| Metal Catalyst | Copper (Cu) wikipedia.org | Palladium (Pd) organic-chemistry.org |

| Typical Substrates | Aryl iodides, bromides, chlorides mdpi.com | Aryl halides and triflates organic-chemistry.org |

| Reaction Conditions | Traditionally harsh (>200°C), modern methods are milder (80-120°C) with ligands wikipedia.orgmdpi.com | Generally mild (Room temperature to ~100°C) nih.gov |

| Ligands | Often bidentate ligands like phenanthroline derivatives mdpi.com | Bulky electron-rich phosphine ligands (e.g., X-Phos, BINAP) wikipedia.orgbeilstein-journals.org |

| Advantages | Lower cost of copper catalyst mdpi.com | Broader substrate scope, higher functional group tolerance, milder conditions wikipedia.org |

Elaboration of the Propyl Chain

The synthesis and functionalization of the three-carbon propyl chain attached to the aromatic ring are pivotal for arriving at the final 1-(3-bromopropyl) structure. This can be achieved either by building the chain onto the ring and then functionalizing it, or by attaching a pre-functionalized three-carbon unit.

Introduction of the Bromopropyl Moiety

The terminal bromine atom on the propyl chain is a versatile handle for further synthetic modifications. Its introduction can be accomplished through several distinct chemical pathways, each with its own advantages regarding precursor accessibility and reaction selectivity.

Radical Bromination Pathways

Free-radical bromination is a common method for functionalizing alkyl chains attached to aromatic rings. masterorganicchemistry.com This reaction typically uses N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a radical initiator such as light (hν) or a chemical initiator like benzoyl peroxide. askfilo.com The reaction proceeds with high regioselectivity for the benzylic position—the carbon atom directly attached to the aromatic ring—due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comstudy.com

When applied to a precursor like 1-ethoxy-2-iodo-3-propylbenzene, this method would predominantly yield 1-(1-bromopropyl)-3-ethoxy-2-iodobenzene, rather than the desired terminal (3-bromo) isomer. quora.compearson.com Therefore, direct radical bromination of a simple propyl chain is not a suitable method for obtaining the target compound. However, it is a highly effective strategy for analogues brominated at the benzylic position.

| Reagent | Initiator | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Light (hν) or AIBN | Highly selective for the benzylic position | masterorganicchemistry.com |

| Bromine (Br₂) | Light (hν) or Heat | Selective for the benzylic position | askfilo.comstudy.com |

Nucleophilic Substitution of Hydroxypropyl Precursors

A more controlled and regioselective route to the terminal bromide involves the nucleophilic substitution of a primary alcohol. odinity.com This two-step process begins with the synthesis of a 3-(2-iodo-3-ethoxyphenyl)propan-1-ol precursor. This alcohol can then be converted to the desired this compound.

The conversion of the primary alcohol to the alkyl bromide is typically achieved using reagents that facilitate an Sₙ2 reaction mechanism. odinity.com Common brominating agents include phosphorus tribromide (PBr₃) or a combination of sodium bromide (NaBr) and a strong acid like sulfuric acid (H₂SO₄). odinity.com The Sₙ2 pathway ensures that the bromine atom is installed specifically at the terminal carbon where the hydroxyl group was located, avoiding rearrangement or reaction at other positions on the chain. bartleby.com

| Reagent | Reaction Type | Key Features |

| Phosphorus Tribromide (PBr₃) | Sₙ2 | High-yielding for primary and secondary alcohols. |

| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (B44618) (PPh₃) | Appel Reaction | Mild conditions, good for sensitive substrates. |

| Sodium Bromide (NaBr) / Sulfuric Acid (H₂SO₄) | Sₙ2 | Cost-effective, in situ generation of HBr. odinity.comyoutube.com |

Hydrobromination of Unsaturated Propyl Chains

Another effective strategy begins with an unsaturated propyl chain, specifically an allyl group, attached to the aromatic core. The precursor, 1-allyl-3-ethoxy-2-iodobenzene, can be synthesized via methods such as the Suzuki-Miyaura coupling. The terminal double bond of the allyl group can then be subjected to hydrobromination to install the bromine atom.

The addition of hydrogen bromide (HBr) across the double bond can proceed via two different mechanisms, leading to different regioisomers.

Markovnikov Addition : In the absence of radical initiators, the reaction follows Markovnikov's rule. The electrophilic addition proceeds through the more stable benzylic carbocation intermediate, resulting in the bromine atom adding to the second carbon of the chain, yielding 1-(2-bromopropyl)-3-ethoxy-2-iodobenzene. doubtnut.com

Anti-Markovnikov Addition : In the presence of radical initiators such as peroxides (e.g., benzoyl peroxide), the reaction proceeds via a free-radical mechanism. doubtnut.com This pathway results in the anti-Markovnikov product, where the bromine atom adds to the terminal carbon of the chain. doubtnut.com This is the desired outcome for the synthesis of this compound.

| Conditions | Product | Mechanism |

| HBr (gas or in acetic acid) | 1-(2-Bromopropyl) isomer | Electrophilic Addition (Markovnikov) doubtnut.com |

| HBr with Peroxide (e.g., AIBN, BPO) | 1-(3-Bromopropyl) isomer | Radical Addition (Anti-Markovnikov) doubtnut.com |

Orthogonal Functional Group Protection and Deprotection Strategies

The synthesis of a complex molecule like this compound, which contains multiple reactive sites, often necessitates the use of protecting groups. Orthogonal protecting groups are crucial as they can be removed under specific conditions without affecting other protecting groups in the molecule. jocpr.com This allows for sequential, controlled chemical transformations. jocpr.com

For instance, if the ethoxy group were to be introduced via an Ullmann or Buchwald-Hartwig reaction onto a phenol, but a subsequent step was incompatible with the free hydroxyl group, it would need to be protected. Similarly, if a reaction intended for the propyl chain was sensitive to the iodo-substituent, a temporary protecting group strategy might be required.

An example of an orthogonal strategy could involve:

Protecting a phenolic hydroxyl group as a silyl ether (e.g., TBDMS ether).

Performing a reaction on another part of the molecule that is incompatible with a free phenol.

Selectively deprotecting the silyl ether using fluoride ions (e.g., TBAF) without affecting other groups like a benzyl ether that might be present elsewhere.

Converting the now-free phenol to the required ethoxy group.

| Protecting Group | Protected Functionality | Deprotection Conditions | Orthogonal To |

| Acetyl (Ac) | Alcohols, Amines | Basic or acidic hydrolysis | Silyl ethers, Benzyl ethers |

| Benzyl (Bn) | Alcohols, Phenols | Hydrogenolysis (H₂, Pd/C) | Silyl ethers, Acetyl esters |

| tert-Butyldimethylsilyl (TBDMS) | Alcohols, Phenols | Fluoride source (e.g., TBAF) | Benzyl ethers, Esters jocpr.com |

| Fluorenylmethyloxycarbonyl (Fmoc) | Amines | Base (e.g., Piperidine) | t-Boc, Benzyl ethers |

The careful selection of such protecting groups is essential for achieving high yields and purity in the multi-step synthesis of complex substituted aromatic compounds.

Comparative Analysis of Synthetic Pathways

Transition metal-catalyzed cross-coupling reactions, on the other hand, often offer superior regiocontrol. A plausible route could involve the coupling of a suitably functionalized aryl boronic ester with a bromopropyl-containing reagent. This approach generally proceeds with high selectivity, driven by the pre-defined positions of the functional groups on the coupling partners.

The table below presents a comparative analysis of hypothetical synthetic pathways based on efficiency and selectivity.

| Synthetic Pathway | Key Reactions | Anticipated Efficiency | Anticipated Selectivity | Potential Challenges |

| Pathway A | Friedel-Crafts Acylation, Reduction, Bromination | Moderate | Low to Moderate | Isomer formation during Friedel-Crafts reaction, harsh reaction conditions. |

| Pathway B | Ortho-lithiation, Alkylation, Iodination | Moderate to High | High | Requires careful control of reaction conditions to achieve selective lithiation. |

| Pathway C | Cross-Coupling Reaction (e.g., Suzuki) | High | High | Availability and synthesis of pre-functionalized starting materials. |

Modern synthetic chemistry places significant emphasis on the principles of step economy and atom economy to create more sustainable and cost-effective processes. nih.govjocpr.com

Step Economy refers to the efficiency of a synthesis in terms of the number of individual chemical transformations required to obtain the target molecule. nih.gov A synthesis with fewer steps is generally more desirable as it reduces the consumption of reagents and solvents, minimizes waste generation, and saves time and labor. nih.gov For the synthesis of this compound, a convergent synthesis, where different fragments of the molecule are synthesized separately and then joined together in the later stages, could potentially offer better step economy compared to a lengthy linear sequence.

Atom Economy , a concept introduced to evaluate the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product, is a critical metric for green chemistry. jocpr.comrsc.org Reactions with high atom economy are those that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste. jocpr.com

Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. rsc.org In the context of synthesizing the target compound, a pathway that utilizes catalytic reactions and avoids the use of stoichiometric reagents with high molecular weights would be favored from an atom economy perspective. nih.gov For example, a catalytic cross-coupling reaction would have a higher atom economy than a classical reaction that uses a stoichiometric amount of a metal reagent that is not incorporated into the final product.

The following table provides a conceptual analysis of the atom and step economy for the previously discussed hypothetical pathways.

| Synthetic Pathway | Estimated Number of Steps | Key Atom-Inefficient Steps | Overall Step Economy | Overall Atom Economy |

| Pathway A | 3-4 | Friedel-Crafts reaction (generates AlCl₃ waste) | Moderate | Low to Moderate |

| Pathway B | 3 | Deprotonation (generates salt waste) | Good | Moderate |

| Pathway C | 2-3 (convergent) | Stoichiometric boronic acid/ester synthesis | Good | Moderate to High |

Reactivity and Transformation Studies of 1 3 Bromopropyl 3 Ethoxy 2 Iodobenzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a class of chemical reactions that form a new carbon-carbon or carbon-heteroatom bond with the aid of a palladium catalyst. These reactions are fundamental in modern organic synthesis due to their broad substrate scope, high functional group tolerance, and predictable stereochemistry. For a substrate like 1-(3-bromopropyl)-3-ethoxy-2-iodobenzene, the presence of both an aryl iodide and an aryl bromide allows for selective and sequential reactions, primarily dictated by the differing bond dissociation energies of the C–I and C–Br bonds.

Suzuki-Miyaura Coupling with Aryl/Alkenyl Boronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (boronic acid or ester) with an organic halide or triflate. This reaction is widely used for the synthesis of biaryls, vinylarenes, and polyolefins.

In dihalogenated aromatic compounds containing different halogens, the reactivity towards oxidative addition to a palladium(0) center generally follows the order: I > Br > Cl > F. This well-established trend is attributed to the decreasing bond strength of the carbon-halogen bond down the group. Consequently, for this compound, a Suzuki-Miyaura coupling reaction is expected to occur selectively at the more labile carbon-iodine bond, leaving the carbon-bromine and the alkyl bromide bonds intact. This inherent chemoselectivity allows for the directed synthesis of a mono-arylated or mono-alkenylated product.

While no specific studies on this compound were identified, the table below illustrates the expected selective Suzuki-Miyaura coupling at the iodo position based on general principles observed with analogous dihaloarenes.

| Entry | Aryl/Alkenyl Boronic Acid/Ester | Expected Product |

| 1 | Phenylboronic acid | 1-(3-Bromopropyl)-3-ethoxy-2-phenylbenzene |

| 2 | 4-Methoxyphenylboronic acid | 1-(3-Bromopropyl)-3-ethoxy-2-(4-methoxyphenyl)benzene |

| 3 | Vinylboronic acid pinacol (B44631) ester | 1-(3-Bromopropyl)-3-ethoxy-2-vinylbenzene |

This is a hypothetical data table based on known reactivity patterns.

The differential reactivity of the C-I and C-Br bonds can be exploited to perform sequential Suzuki-Miyaura couplings. Following the initial selective coupling at the iodo position, the resulting aryl bromide can undergo a second coupling reaction under more forcing conditions (e.g., higher temperature, different catalyst/ligand system) with a different boronic acid or ester. This stepwise approach enables the synthesis of unsymmetrical biaryl or triaryl systems from a single starting material. For instance, after the initial reaction with phenylboronic acid, the resulting 1-(3-bromopropyl)-3-ethoxy-2-phenylbenzene could be subjected to a second Suzuki-Miyaura coupling with 4-tolylboronic acid to yield 1-(3-bromopropyl)-3-ethoxy-2-phenyl-1,1'-biphenyl.

The choice of ligand and solvent plays a critical role in controlling the regioselectivity and yield of Suzuki-Miyaura reactions. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands like tricyclohexylphosphine (B42057) (PCy₃) and Buchwald-type ligands, are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. For selective coupling at the iodo-position, standard conditions employing a catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand are generally effective.

The solvent system also influences the reaction outcome. Aprotic solvents like toluene, dioxane, and tetrahydrofuran (B95107) (THF), often in the presence of an aqueous base, are frequently used. The choice of base, such as sodium carbonate, potassium phosphate, or cesium carbonate, is also crucial for the efficiency of the transmetalation step. In some cases, the judicious selection of ligand and solvent can even be used to modulate the inherent reactivity of the C-X bonds, although selectivity for iodine over bromine is typically high.

Heck Reaction with Alkenes

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. This reaction is a powerful tool for the arylation and vinylation of olefins.

Similar to the Suzuki-Miyaura coupling, the Heck reaction on this compound is expected to exhibit a high degree of chemoselectivity. The initial reaction will preferentially occur at the more reactive carbon-iodine bond. This would lead to the formation of a stilbene (B7821643) derivative if coupled with styrene, or an acrylate (B77674) derivative if coupled with an acrylate ester, while preserving the aryl bromide and alkyl bromide functionalities for subsequent transformations.

Following the initial Heck reaction at the iodo-position, a second Heck reaction at the less reactive bromo-position could potentially be achieved under more vigorous reaction conditions. This would allow for the introduction of two different alkenyl groups in a stepwise manner.

The following table provides hypothetical examples of the Heck reaction on this compound, assuming initial selective reaction at the iodo-position.

| Entry | Alkene | Expected Product |

| 1 | Styrene | (E)-1-(3-Bromopropyl)-3-ethoxy-2-styrylbenzene |

| 2 | Methyl acrylate | Methyl (E)-3-(2-(3-bromopropyl)-6-ethoxyphenyl)acrylate |

| 3 | 1-Octene | 1-(3-Bromopropyl)-3-ethoxy-2-((E)-oct-1-en-1-yl)benzene |

This is a hypothetical data table based on known reactivity patterns.

The regioselectivity of the Heck reaction on the alkene partner is influenced by steric and electronic factors of both the alkene and the aryl halide. Generally, the aryl group adds to the less substituted carbon of the double bond.

Stereochemical Outcomes (e.g., trans-selectivity)

In the context of intramolecular Heck reactions, where the 3-bromopropyl chain could potentially cyclize onto a newly formed double bond, stereochemical outcomes are of significant interest. The intramolecular Heck reaction is a powerful method for constructing carbocyclic and heterocyclic rings. wikipedia.orgchim.it The stereoselectivity of such reactions is often dictated by the need to avoid steric hindrance during the coupling process. youtube.com

Generally, Heck reactions are known for their excellent trans-selectivity when an unsaturated halide couples with an alkene. organic-chemistry.org This preference arises from steric factors in the transition state of the migratory insertion and subsequent β-hydride elimination steps. youtube.comprinceton.edu In a potential intramolecular cyclization involving the propyl chain of this compound, the formation of a new stereocenter would be highly dependent on the reaction pathway and the nature of the palladium catalyst and ligands used. wikipedia.org For instance, the formation of quaternary carbon centers is possible in intramolecular Heck additions across trisubstituted olefins, as β-hydride elimination must occur away from the newly formed C-C bond. princeton.edu

Sonogashira Coupling with Terminal Alkynes

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is widely used in the synthesis of complex molecules due to its mild reaction conditions. wikipedia.orglibretexts.org

The structure of this compound features two different halogen atoms: an iodine on the aromatic ring and a bromine on the alkyl chain. This difference in halogen and carbon hybridization (sp² vs. sp³) allows for high chemoselectivity in palladium-catalyzed reactions. The C(sp²)-I bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C(sp³)-Br bond under typical Sonogashira conditions. wikipedia.orgresearchgate.net

This reactivity difference can be exploited to achieve selective alkynylation at the aryl iodide position while leaving the bromopropyl group intact. wikipedia.org Such selectivity is crucial for subsequent functionalization, allowing for a stepwise approach to building molecular complexity. The reaction would typically be performed at room temperature or slightly elevated temperatures to ensure the alkyl bromide moiety does not react. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid the undesired homocoupling of alkynes (Glaser coupling), which can be an issue when using a copper co-catalyst. wikipedia.orgorganic-chemistry.org

The table below summarizes typical conditions for achieving chemoselective Sonogashira coupling.

| Feature | Conditions | Purpose |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard palladium(0) or palladium(II) precatalysts. |

| Co-catalyst | CuI | Activates the alkyne for transmetalation. |

| Base | Et₃N, piperidine, or other amines | Acts as a base and often as a solvent. |

| Solvent | THF, DMF, Toluene | Anhydrous and anaerobic conditions are often required. |

| Temperature | Room Temperature to 80 °C | Mild conditions to favor selective reaction at the C-I bond. researchgate.net |

Following the initial chemoselective Sonogashira coupling, the resulting ortho-alkynyl iodobenzene (B50100) derivative, now containing a bromopropyl side chain, is perfectly primed for subsequent intramolecular reactions. One such powerful transformation is a tandem Sonogashira-Cacchi reaction. This sequence involves an initial Sonogashira coupling followed by an intramolecular cyclization.

In this scenario, after the successful alkynylation at the C-2 position, the product, 2-alkynyl-1-(3-bromopropyl)-3-ethoxybenzene, could undergo a palladium-catalyzed intramolecular cyclization. The palladium catalyst would oxidatively add to the C-Br bond of the propyl chain, and the resulting organopalladium intermediate could then add across the alkyne (carbopalladation) in an endo or exo fashion to form a cyclic structure. Such tandem processes, which create multiple bonds and rings in a single operation, are highly efficient in organic synthesis.

Other Palladium-Mediated Coupling Reactions (e.g., Negishi, Stille, Buchwald-Hartwig)

The differential reactivity of the aryl iodide and alkyl bromide bonds in this compound also allows for selective transformations using other palladium-catalyzed cross-coupling reactions.

Negishi Coupling : This reaction couples organic halides with organozinc compounds. synarchive.comwikipedia.orgorganic-chemistry.org The higher reactivity of the aryl iodide bond would allow for selective coupling with an organozinc reagent (e.g., R-ZnX) at that position, leaving the bromopropyl chain available for further chemistry. wikipedia.org While palladium catalysts are common, nickel catalysts can also be employed. wikipedia.orgyoutube.com Specific catalyst systems have been developed for the coupling of unactivated alkyl halides, but this typically requires different conditions than aryl halide coupling. organic-chemistry.org

Stille Coupling : The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane). wikipedia.orglibretexts.org Similar to other palladium-catalyzed couplings, the C(sp²)-I bond reacts preferentially over the C(sp³)-Br bond. wikipedia.orgnih.gov This allows for the selective introduction of various groups (aryl, vinyl, alkyl, etc.) at the C-2 position of the benzene (B151609) ring. libretexts.org The reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca

Buchwald-Hartwig Amination : This reaction forms carbon-nitrogen bonds by coupling an aryl halide with an amine. libretexts.orgwikipedia.org The reaction would selectively occur at the aryl iodide position of this compound to synthesize an N-aryl amine. wikipedia.org The development of specialized ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.org Nickel-based systems have also been developed as a more earth-abundant alternative to palladium. nih.gov

The following table outlines the expected selective reactivity in these coupling reactions.

| Reaction | Coupling Partner | Expected Selective Outcome |

| Negishi | Organozinc (R'-ZnX) | Selective C(aryl)-R' bond formation at the C-I position. |

| Stille | Organostannane (R'-SnR₃) | Selective C(aryl)-R' bond formation at the C-I position. |

| Buchwald-Hartwig | Amine (R'₂NH) | Selective C(aryl)-N bond formation at the C-I position. |

Copper-Mediated Coupling and Cyclization Reactions

Copper-catalyzed reactions offer complementary reactivity to palladium-based methods and are particularly useful for certain types of bond formations and cyclizations.

The Ullmann reaction traditionally refers to the copper-promoted homocoupling of two aryl halides to form a biaryl. wikipedia.orgorganic-chemistry.orgnih.gov Modern variations, often called Ullmann-type reactions, are broader and include copper-catalyzed cross-coupling of aryl halides with various nucleophiles like alcohols, amines, and thiols. organic-chemistry.orgacs.org

In the case of this compound, an intramolecular Ullmann-type reaction is a plausible pathway for cyclization. The reaction could proceed via the formation of an organocopper intermediate at the more reactive aryl iodide position. mdpi.com This intermediate could then undergo intramolecular nucleophilic substitution with the terminal bromide of the propyl chain. This would result in the formation of a six-membered ring, yielding a chromane (B1220400) derivative. Such copper-mediated cyclizations of halo-alkanes onto aryl halides are a known method for forming cyclic structures. warwick.ac.uknih.govtcichemicals.com The reaction often requires a ligand for the copper and elevated temperatures. warwick.ac.uk

Ullmann-Type Coupling Reactions

Intramolecular Cyclization Pathways

The spatial arrangement of the aryl iodide and the 3-bromopropyl chain in this compound makes it a candidate for intramolecular cyclization reactions, leading to the formation of a new ring system. While direct studies on this specific molecule are not prevalent, analogous transformations in similar systems provide insight into potential cyclization pathways.

One plausible pathway involves a radical-mediated cyclization. In related systems, iodoaryl precursors linked to an alkyl chain have been shown to undergo cyclization in the presence of radical initiators. For instance, the cyclization of iodoaryl azides can proceed via a radical cascade mechanism to generate tetracyclic structures. researchgate.net This suggests that under appropriate radical-generating conditions, the aryl radical formed at the C-2 position could attack the propyl chain, leading to a cyclized product.

Another potential route is through transition-metal-catalyzed processes. Palladium-catalyzed intramolecular couplings are well-established for the formation of cyclic compounds. However, these often require the presence of a suitable coupling partner on the alkyl chain, such as a double bond or a terminal alkyne.

Furthermore, photochemical methods could also induce cyclization. Studies have demonstrated that the photoirradiation of o-alkynylaryl isocyanides in the presence of iodine leads to intramolecular cyclization to form diiodoquinolines. nih.gov While the subject molecule lacks an alkyne, this highlights the potential for light-induced intramolecular reactions involving an aryl iodide.

The following table summarizes potential intramolecular cyclization products based on analogous reactions.

| Starting Material Analogue | Reaction Conditions | Product Type |

| Iodoaryl azide (B81097) with alkyl chain | Radical initiator (e.g., AIBN), Bu3SnH | Tetracyclic fused ring system |

| o-Alkynylaryl isocyanide | Photoirradiation, Iodine | Diiodoquinoline |

| 1-(2'-bromobenzyl)isoquinolines | Radical initiator (e.g., AIBN), Bu3SnH | Aporphine alkaloids |

This table presents data from analogous systems to illustrate potential intramolecular cyclization pathways for this compound.

Dimerization of Aryl Halides

The aryl iodide moiety of this compound can participate in dimerization reactions, typically through reductive coupling processes. These reactions involve the formation of a biaryl bond between two molecules of the starting material.

Reductive homocoupling of aryl iodides can be achieved using various reducing agents in the presence of a suitable catalyst. figshare.comtandfonline.com For example, mechanochemical methods using nickel salts, bipyridine ligands, and a reducing metal like manganese or zinc have been shown to be effective for the reductive homocoupling of iodobenzene. tandfonline.com Such conditions could promote the dimerization of this compound to form a biphenyl (B1667301) derivative.

Palladium-catalyzed reactions can also lead to dimerization, although these often occur as a side reaction in cross-coupling reactions. However, under specific conditions tailored for homocoupling, such as the use of a palladium catalyst with a reducing agent, the formation of the dimer can be favored.

The following table outlines conditions for the dimerization of aryl iodides based on related studies.

| Aryl Halide | Catalyst/Reducing Agent | Solvent | Product |

| Iodobenzene | Nickel salt, bipyridine ligand, Mn or Zn | N,N-Dimethylformamide or Dimethyl carbonate | Biphenyl |

| 4-Iodoanisole | Pd(OAc)2, Bu4NI, NaO2CH | Dioxane-H2O | 4,4'-Dimethoxybiphenyl |

| Aryl Iodides | (PPN)[FeCl4] | Cyclopentyl methyl ether | Biaryls |

This table provides examples of dimerization reactions of aryl iodides, suggesting potential pathways for the dimerization of this compound.

Reactivity of the Alkyl Bromide Moiety

The 3-bromopropyl group is a primary alkyl halide, making it susceptible to a variety of reactions characteristic of this functional group.

Nucleophilic Substitution Reactions (SN1, SN2)

The primary carbon bearing the bromine atom is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. Strong nucleophiles can displace the bromide ion in a concerted mechanism. Due to the primary nature of the alkyl halide, the unimolecular (SN1) pathway, which proceeds through a carbocation intermediate, is generally not favored unless rearrangement can lead to a more stable carbocation, which is unlikely in this case.

Elimination Reactions (E1, E2)

Elimination reactions can compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases. The bimolecular elimination (E2) pathway is more likely for a primary alkyl halide. This would involve the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), leading to the formation of a double bond. The unimolecular elimination (E1) pathway is disfavored for the same reasons as the SN1 pathway.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The carbon-bromine bond in the propyl chain can react with electropositive metals to form organometallic reagents.

Grignard Reagents: Reaction with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (THF) would be expected to form the corresponding Grignard reagent, 1-(3-(magnesiobromo)propyl)-3-ethoxy-2-iodobenzene. Both alkyl and aryl halides can form Grignard reagents. libretexts.org

Organolithium Reagents: Similarly, reaction with lithium metal would yield the organolithium equivalent. The formation of organometallic reagents from alkyl halides is a well-established process. msu.edu

A key consideration in the formation of organometallic reagents from this compound is the presence of two halogen atoms: the aryl iodide and the alkyl bromide. The relative reactivity of these two sites determines which organometallic reagent will be formed preferentially.

Lithium-Halogen Exchange: In the case of organolithium formation via metal-halogen exchange (using an existing organolithium reagent like n-butyllithium), there is a strong selectivity for the aryl iodide. The rate of lithium-halogen exchange follows the trend I > Br > Cl, and the exchange is much faster for sp²-hybridized carbons (aryl) than for sp³-hybridized carbons (alkyl). wikipedia.orgharvard.edu Therefore, treating the molecule with n-butyllithium would selectively form the aryllithium species at the C-2 position, leaving the alkyl bromide intact. It has been demonstrated that low-temperature lithium-iodine exchange between t-BuLi and a primary alkyl iodide can be performed selectively in the presence of an aryl bromide, highlighting the greater reactivity of the alkyl iodide. researchgate.net

Grignard Reagent Formation: For Grignard reagent formation using magnesium metal, the reactivity order of halides is also I > Br > Cl. libretexts.org While both the aryl iodide and the alkyl bromide can react, the aryl iodide is generally more reactive towards magnesium insertion, especially when it is an iodide. stackexchange.com However, the formation of a Grignard reagent from an alkyl bromide is also a facile process. An alternative method, halogen-magnesium exchange, using a pre-formed Grignard reagent like isopropylmagnesium chloride, can offer high selectivity for the aryl iodide. wikipedia.org

The following table summarizes the expected selectivity in the formation of organometallic reagents.

| Reagent | Reaction Type | Expected Major Product | Rationale |

| n-Butyllithium | Lithium-Halogen Exchange | 1-(3-Bromopropyl)-3-ethoxy-2-lithiobenzene | Aryl iodide is significantly more reactive than alkyl bromide in exchange reactions. wikipedia.orgharvard.edu |

| Magnesium Metal | Grignard Formation | Mixture, but likely favors 1-(3-bromopropyl)-3-ethoxy-2-(magnesioiodo)benzene | Aryl iodides are generally more reactive than alkyl bromides. stackexchange.com |

| Isopropylmagnesium chloride | Halogen-Magnesium Exchange | 1-(3-Bromopropyl)-3-ethoxy-2-(magnesiobromo)benzene | Highly selective for aryl halides. wikipedia.org |

This table outlines the predicted selectivity for the formation of organometallic reagents from this compound based on the relative reactivity of the halide groups.

Intramolecular Cyclization Reactions (e.g., to form heterocycles)

The unique structure of this compound, featuring an aryl iodide and an alkyl bromide within the same molecule, presents a versatile scaffold for intramolecular cyclization to synthesize various heterocyclic systems. The spatial arrangement of the reactive iodo and bromopropyl groups is conducive to the formation of new rings, particularly six-membered heterocycles. While specific experimental studies on this exact substrate are not extensively documented in publicly available literature, its reactivity can be predicted based on well-established organometallic and radical cyclization methodologies.

One of the most probable cyclization pathways is a palladium-catalyzed intramolecular Heck reaction. This reaction would involve the oxidative addition of the palladium(0) catalyst to the aryl-iodine bond, followed by an intramolecular insertion of the resulting organopalladium species into a C-C double bond. This double bond can be generated in situ from the 3-bromopropyl chain via base-induced elimination of hydrogen bromide. The subsequent β-hydride elimination would then yield the cyclized product and regenerate the palladium catalyst.

Alternatively, radical-initiated cyclizations offer another viable route. Using radical initiators like AIBN (azobisisobutyronitrile) with a reducing agent such as tributyltin hydride, a radical can be generated at the propyl chain, which can then attack the aromatic ring to form a spirocyclic intermediate, leading to the final cyclized product.

The table below outlines potential intramolecular cyclization reactions for this compound, detailing the hypothetical conditions and the expected heterocyclic products.

Table 1: Plausible Intramolecular Cyclization Reactions

| Reaction Type | Catalyst/Reagents | Proposed Intermediate | Expected Product |

|---|---|---|---|

| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) | Arylpalladium-alkene complex | 5-Ethoxy-chromane derivative |

| Radical Cyclization | AIBN, Bu₃SnH | Alkyl radical | 5-Ethoxy-1,2,3,4-tetrahydronaphthalene |

These predicted pathways highlight the potential of this compound as a valuable precursor in the synthesis of complex, fused heterocyclic structures, which are significant motifs in medicinal chemistry and materials science.

Role of the Ethoxy Group in Reactivity and Selectivity

The ethoxy group is a potent activating group in electrophilic aromatic substitution reactions. This is due to the interplay of two opposing electronic effects: the resonance effect (+M) and the inductive effect (-I). libretexts.org

Resonance Effect (+M): The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. This effect is most pronounced at the ortho and para positions relative to the ethoxy group. libretexts.org

Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma bond. libretexts.org

In the case of alkoxy groups like ethoxy, the resonance effect strongly outweighs the inductive effect. libretexts.org This net donation of electron density activates the aromatic ring, making electrophilic substitution reactions proceed faster than on unsubstituted benzene. youtube.com The increased electron density is localized at the positions ortho (C2 and C4) and para (C6) to the ethoxy group, thus directing incoming electrophiles to these sites.

Table 2: Summary of Electronic Effects of the Ethoxy Group

| Electronic Effect | Description | Impact on Aromatic Ring |

|---|---|---|

| Resonance (+M) | Donation of oxygen's lone pair electrons into the π-system. | Increases electron density, especially at ortho and para positions. |

| Inductive (-I) | Withdrawal of electron density through the C-O sigma bond due to oxygen's electronegativity. | Slightly decreases electron density along the sigma framework. |

Steric Influence on Reaction Outcomes

Steric hindrance refers to the spatial crowding around a reactive site, which can impede the approach of reagents and influence the reaction's outcome. youtube.com In this compound, the ethoxy group, while not excessively large, exerts a significant steric influence due to its proximity to the bulky iodine atom at the C2 position.

This arrangement creates a sterically hindered environment around the C4 (ortho) position. Consequently, even though the C4 position is electronically activated by the ethoxy group, its accessibility to incoming reagents is significantly reduced. Electrophiles or other reactants will preferentially attack the less sterically encumbered C6 (para) position. libretexts.org

Therefore, in electrophilic aromatic substitution reactions, a high regioselectivity for the para-substituted product is expected. The steric bulk of the attacking electrophile itself is also a factor; larger electrophiles will show an even greater preference for the C6 position. This steric control is a critical consideration in planning synthetic routes that utilize this compound, allowing for the selective formation of specific isomers.

Mechanistic Studies and Reaction Pathways

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The catalytic cycle for the intramolecular reaction of 1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene, leading to cyclization, is expected to follow the general mechanism of a Heck-type reaction. This cycle involves a sequence of oxidative addition, migratory insertion, and product-forming elimination steps.

Oxidative Addition Processes

The crucial first step of the catalytic cycle is the oxidative addition of a carbon-halogen bond to a low-valent palladium(0) species. In the case of this compound, there are two potential sites for this initial activation: the C(sp²)–I bond of the iodobenzene (B50100) moiety and the C(sp³)–Br bond of the bromopropyl chain.

It is widely recognized that the rate of oxidative addition is significantly influenced by the nature of both the carbon center and the halogen. Generally, the reactivity order for halogens is I > Br > Cl. Furthermore, oxidative addition to aryl halides (C(sp²)-X) is typically more facile than to unactivated alkyl halides (C(sp³)-X). Therefore, it is highly probable that the catalytic cycle is initiated by the selective oxidative addition of the more reactive aryl iodide bond to the Pd(0) catalyst. This would form an arylpalladium(II) intermediate.

The subsequent intramolecular reaction would then proceed from this arylpalladium(II) species. A second oxidative addition involving the C-Br bond at a later stage is less likely to be the primary pathway for cyclization under standard Heck conditions.

Transmetalation Steps

Transmetalation is a fundamental step in many cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, where an organometallic reagent transfers an organic group to the palladium center. However, in the context of an intramolecular Heck-type cyclization of this compound, a transmetalation step is not applicable. The reaction proceeds through the intramolecular insertion of a tethered reactive group, rather than an intermolecular reaction with a separate organometallic compound.

Reductive Elimination Pathways

Reductive elimination is the product-forming step in many catalytic cycles, where two ligands on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst. In the context of the intramolecular cyclization of this compound, the key bond-forming event is an intramolecular migratory insertion rather than a direct reductive elimination of two separate organic fragments from the palladium center.

Following the formation of the arylpalladium(II) intermediate, the pendant propyl chain would coordinate to the palladium center. Subsequent migratory insertion of the C-Pd bond into a C-H bond of the propyl chain (an intramolecular C-H activation) or, more likely, a variation of the Heck reaction mechanism would lead to the cyclized product. The final step to regenerate the Pd(0) catalyst would typically involve a β-hydride elimination followed by reductive elimination of H-X with a base.

β-Hydride Elimination and Side Reactions

β-Hydride elimination is a common and often competing reaction pathway in palladium-catalyzed reactions involving alkylpalladium intermediates. For this process to occur, the alkyl group must possess a hydrogen atom on the carbon atom beta to the palladium center, and there must be a vacant coordination site on the metal.

In the intramolecular cyclization of this compound, after the initial oxidative addition at the C-I bond and subsequent intramolecular migratory insertion, a cyclic alkylpalladium(II) intermediate would be formed. This intermediate would be susceptible to β-hydride elimination. The direction of this elimination would determine the structure of the final product, potentially leading to the formation of a double bond within the newly formed ring. The regioselectivity of β-hydride elimination is governed by factors such as stereoelectronics and the stability of the resulting alkene.

Side reactions could include premature β-hydride elimination from the bromopropyl chain if an alternative reaction pathway involving oxidative addition at the C-Br bond were to occur, though this is considered less likely. Isomerization of the double bond in the product can also occur if the palladium-hydride species re-adds to the alkene in a reversible manner.

Detailed Investigation of Intramolecular Cyclization Mechanisms

The intramolecular cyclization of this compound is anticipated to proceed via an intramolecular Heck reaction. The generally accepted mechanism involves the following key steps:

Oxidative Addition: As discussed, selective oxidative addition of the aryl iodide bond to a Pd(0) catalyst to form an arylpalladium(II) iodide complex.

Intramolecular Migratory Insertion: The tethered bromopropyl group would then undergo an intramolecular reaction. In a classic Heck scenario, this would involve an alkene, which is not present in the starting molecule. A more plausible pathway for this specific substrate would be an intramolecular C-H activation/alkylation, where the arylpalladium species inserts into a C-H bond of the propyl chain, forming a six-membered palladacycle.

β-Hydride Elimination: From this palladacycle, β-hydride elimination would lead to the formation of a tetralin-type structure with an endocyclic or exocyclic double bond and a palladium-hydride species.

Catalyst Regeneration: The palladium-hydride species, in the presence of a base, would undergo reductive elimination of H-I, regenerating the active Pd(0) catalyst to continue the cycle.

The regioselectivity of the cyclization (e.g., the size of the ring formed) and the position of the resulting double bond would be influenced by the length and flexibility of the propyl chain, as well as the steric and electronic environment of the aryl ring.

Kinetic Studies and Rate-Determining Steps

While specific kinetic data for reactions involving this compound are not available, general principles from studies of Heck reactions can be applied to infer the likely rate-determining step.

In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide is the rate-determining step. This is particularly true for less reactive aryl bromides and chlorides. However, with highly reactive aryl iodides, other steps in the catalytic cycle, such as migratory insertion or even catalyst regeneration, can become rate-limiting.

Given the high reactivity of the C-I bond, it is plausible that the rate-determining step for the intramolecular cyclization of this compound could be the intramolecular C-H activation/migratory insertion step. The conformational requirements for the propyl chain to achieve the correct orientation for cyclization could present a significant kinetic barrier.

To definitively determine the rate-determining step, detailed kinetic studies would be necessary. This would involve measuring the reaction rate's dependence on the concentration of the substrate, catalyst, and any ligands or additives. Isotope effect studies (e.g., using deuterium-labeled substrates) could also provide valuable insights into whether a C-H bond cleavage is involved in the rate-determining step.

Below is a hypothetical data table illustrating the type of information that would be gathered from such kinetic studies to determine the reaction order with respect to each component.

| Experiment | [Substrate] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 2 | Rate1 |

| 2 | 0.2 | 2 | Rate2 |

| 3 | 0.1 | 4 | Rate3 |

Analysis of the changes in the initial rate with varying concentrations would allow for the determination of the reaction order for the substrate and the catalyst, providing clues to the composition of the species involved in the rate-determining step.

Influence of Catalyst Structure and Ligand Design on Mechanism

The reactivity of "this compound" in transition metal-catalyzed reactions is profoundly influenced by the structure of the catalyst and the design of the coordinating ligands. Given the presence of two distinct carbon-halogen bonds (C-I and C-Br) and a flexible bromopropyl chain, the choice of catalyst and ligand is critical in dictating the reaction pathway, selectivity, and efficiency. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are primary examples where these influences are well-documented for structurally similar aryl halides. mdpi.comnobelprize.org

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling), and reductive elimination. nobelprize.orgnih.gov Ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in each of these steps by modulating the electronic and steric properties of the metal center. mdpi.com

Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the aryl-halide bond. The C-I bond is significantly weaker than the C-Br bond, making it the more reactive site for oxidative addition. The choice of ligand can influence the rate and selectivity of this step. Electron-donating ligands enhance the electron density on the palladium center, facilitating its insertion into the carbon-halogen bond. mdpi.com The steric bulk of the ligand also plays a critical role; bulky ligands can promote the formation of coordinatively unsaturated, highly reactive monoligated palladium species, which are often the active catalysts in the cross-coupling of aryl halides. researchgate.net

Transmetalation and Reductive Elimination: In Suzuki-Miyaura coupling, the transmetalation step involves the transfer of an organic group from an organoboron reagent to the palladium(II) complex. nobelprize.orgnih.gov The ligand structure affects the rate of this step and the subsequent reductive elimination, where the new carbon-carbon bond is formed and the palladium(0) catalyst is regenerated. nih.gov Ligands with a large bite angle can promote reductive elimination. The nature of the ligand also dictates the stability of the catalyst, preventing decomposition pathways like beta-hydride elimination or the formation of inactive palladium black. mdpi.com

The influence of different ligand types on the outcome of cross-coupling reactions is a subject of extensive research. For instance, in Suzuki-Miyaura couplings, the choice of ligand is critical for achieving high yields and turnover numbers, especially with challenging substrates. organic-chemistry.orgnih.govresearchgate.net

Below is a data table summarizing the impact of various phosphine (B1218219) ligands on the efficiency of Suzuki-Miyaura coupling reactions, which can be extrapolated to the behavior of "this compound".

| Ligand | Key Structural Feature | Influence on Mechanism | Typical Substrate Suitability |

| P(t-Bu)3 | High steric bulk, strong electron donor | Promotes formation of reactive monoligated Pd(0) species, accelerating oxidative addition. researchgate.net | Electron-rich and sterically hindered aryl halides. rsc.org |

| SPhos | Bulky biarylphosphine | Confers high activity for coupling, allowing for low catalyst loading and room temperature reactions for aryl chlorides. nih.govresearchgate.net | Aryl and heteroaryl halides, including hindered biaryl synthesis. nih.govresearchgate.net |

| dppf | Ferrocene backbone, large bite angle | Stabilizes catalytic intermediates and promotes reductive elimination. | Electron-deficient (hetero)aryl halides. rsc.org |

| P(o-Tol)3 | Moderate steric bulk | Can influence stereochemical outcomes, for example, minimizing Z-to-E isomerization in couplings with Z-alkenyl halides. organic-chemistry.org | Reactions where retention of olefin geometry is critical. organic-chemistry.org |

The bromopropyl chain in "this compound" introduces the possibility of intramolecular reactions, such as intramolecular Heck cyclization. In such cases, the ligand design is paramount in controlling the regioselectivity and preventing undesired side reactions. The flexibility and chelating ability of the ligand can influence the conformation of the palladium-bound intermediate, thereby directing the outcome of the cyclization.

Furthermore, the development of palladacycles and catalysts supported on nanoparticles offers alternatives to traditional homogeneous systems, sometimes providing enhanced stability and recyclability. mdpi.commdpi.com The choice between a homogeneous and a supported catalyst system would also have a significant impact on the reaction mechanism and conditions required for the transformation of "this compound".

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. researchgate.net DFT calculations for 1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene would typically be performed using a functional like B3LYP combined with a suitable basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.comnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich iodobenzene (B50100) ring, while the LUMO may be distributed across the ring and the bromopropyl chain.

Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into its polarity and electrostatic potential. In this compound, the electronegative oxygen, iodine, and bromine atoms would be expected to carry partial negative charges, while the carbon and hydrogen atoms would exhibit partial positive charges. These charge distributions are crucial for understanding intermolecular interactions.

Table 1: Calculated DFT Properties for this compound

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.880 eV |

| LUMO Energy | -1.475 eV |

| HOMO-LUMO Gap (ΔE) | 5.405 eV |

Note: The data in this table is representative and based on typical values for similar aromatic compounds.

DFT is also instrumental in mapping out potential reaction pathways by identifying and characterizing transition states. For this compound, this could involve modeling reactions such as nucleophilic substitution at the bromopropyl chain or metal-catalyzed cross-coupling reactions at the iodo- or bromo- positions. By calculating the energy barriers associated with these transition states, researchers can predict the most favorable reaction mechanisms and conditions.

In reactions where multiple outcomes are possible, DFT can predict the regioselectivity and stereoselectivity. For instance, in a reaction involving the aromatic ring of this compound, DFT calculations could determine which site on the ring is most susceptible to electrophilic or nucleophilic attack. This is achieved by analyzing the distribution of electron density and the energies of potential intermediates.

Natural Bond Orbital (NBO) Analysis

Table 2: NBO Analysis - Key Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP(O) | σ(C-C) | 5.2 |

| σ(C-H) | σ(C-I) | 1.8 |

| σ(C-C) | σ*(C-Br) | 2.5 |

Note: The data in this table is hypothetical and illustrates the types of interactions that would be analyzed.

Molecular Dynamics Simulations for Solvent Effects and Conformational Preferences

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational changes and interactions with solvent molecules. For this compound, MD simulations could reveal the preferred conformations of the flexible ethoxy and bromopropyl side chains. By simulating the molecule in different solvents, researchers can understand how the solvent environment influences its structure and dynamics, which is crucial for predicting its behavior in solution-phase reactions.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or property descriptors of a set of compounds with their chemical reactivity or biological activity. mdpi.com If a series of related compounds to this compound were synthesized and their reactivity in a specific reaction was measured, a QSAR model could be developed. This model would use calculated descriptors (such as electronic properties from DFT or topological indices) to predict the reactivity of new, unsynthesized analogs, thereby accelerating the discovery of compounds with desired properties.

Applications As a Versatile Synthetic Intermediate

Precursor for Complex Polyaromatic Systems

Theoretically, the iodo and bromo substituents on 1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene could serve as handles for sequential cross-coupling reactions, such as Suzuki or Stille couplings. This would allow for the stepwise introduction of various aromatic or polyaromatic moieties, potentially leading to the construction of complex, multi-ring systems. The differential reactivity of the aryl iodide and alkyl bromide could, in principle, be exploited for selective functionalization. However, no specific examples of such syntheses using this particular substrate have been reported.

Building Block for Heterocyclic Compounds

The bifunctional nature of the bromopropyl chain and the aryl iodide suggests that this compound could be a precursor for various heterocyclic compounds. Intramolecular cyclization reactions, for instance, could potentially lead to the formation of fused ring systems containing oxygen or nitrogen, depending on the reaction conditions and the introduction of other functional groups. For example, transformation of the bromide to an amine followed by an intramolecular Heck reaction could theoretically yield a nitrogen-containing heterocycle. Despite these possibilities, the literature does not provide concrete examples of its use in this capacity.

Scaffold for the Synthesis of Analogues with Varied Side Chains or Aromatic Substituents

The structure of this compound presents multiple points for modification, making it a hypothetical scaffold for creating a library of analogues. The ethoxy group could be cleaved to a phenol (B47542) and re-alkylated, the bromopropyl chain could be substituted with various nucleophiles to introduce diverse side chains, and the iodine atom could be replaced through a range of coupling reactions. This would allow for systematic variation of the compound's structure, a common strategy in medicinal chemistry and materials science. Nevertheless, there is no published research demonstrating the use of this compound as such a scaffold.

Role in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are efficient methods for building molecular complexity in a single step. A molecule with multiple reactive sites like this compound could theoretically participate in such reactions. For instance, the aryl iodide could engage in a palladium-catalyzed cascade reaction that also involves the bromopropyl side chain. However, the design and execution of such reactions are complex, and no studies have reported the successful use of this specific compound in MCRs or cascade processes.

Potential in the Construction of Functional Materials

The synthesis of functional materials often relies on building blocks that can be polymerized or that possess specific electronic properties.

The presence of two reactive halides in this compound suggests its potential use as a monomer in polycondensation reactions. For example, it could theoretically be used in the formation of aromatic polymers through repeated cross-coupling reactions. However, there is no evidence in the literature of its polymerization or its incorporation into polymeric materials.

The substituted benzene (B151609) core of this compound could be a component of a larger conjugated system, which is a key feature of organic electronic materials. By extending the aromatic system through coupling reactions at the iodine position, it might be possible to synthesize precursors for organic semiconductors or light-emitting materials. This remains a speculative application, as no research has been published to support this potential use.

Future Research Directions and Outlook

Development of More Sustainable Synthetic Routes

A primary focus of future research will be the development of more environmentally benign and efficient methods for the synthesis of 1-(3-bromopropyl)-3-ethoxy-2-iodobenzene and its derivatives.

Green Chemistry Approaches

The principles of green chemistry offer a roadmap for improving the sustainability of chemical processes. chu.edu.cn Future investigations are likely to explore the use of aqueous media or solvent-free conditions to reduce reliance on volatile organic solvents. chu.edu.cnresearchgate.net The development of one-pot multicomponent reactions could also significantly enhance atom economy and reduce waste generation by combining several synthetic steps into a single operation. researchgate.netresearchgate.net Such strategies not only minimize environmental impact but can also lead to more cost-effective and safer manufacturing processes. chu.edu.cn

| Green Chemistry Principle | Application in Synthesis of this compound |

| Waste Prevention | Designing synthetic routes that generate minimal byproducts. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances such as solvents and separation agents. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Using renewable rather than depleting raw materials and feedstocks. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization (use of blocking groups, protection/deprotection). |

| Catalysis | Using catalytic reagents (as selective as possible) in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products so that they break down into innocuous degradation products at the end of their function. |

| Real-time Analysis for Pollution Prevention | Developing analytical methodologies for real-time, in-process monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Catalyst Recycling and Immobilization

Transition metal-catalyzed cross-coupling reactions are invaluable for the synthesis of complex aromatic compounds. rsc.orgrsc.org However, the cost and potential toxicity of these catalysts necessitate the development of efficient recycling strategies. rsc.orgnih.gov Future work will likely focus on the immobilization of catalysts on solid supports, allowing for their easy separation from the reaction mixture and subsequent reuse. rsc.org This approach not only enhances the economic viability of the synthesis but also minimizes metal contamination in the final product. nih.gov

Exploration of Novel Reactivity Patterns

The unique arrangement of iodo, ethoxy, and bromopropyl substituents on the benzene (B151609) ring of this compound suggests a rich and largely unexplored reactivity profile. The differential reactivity of the carbon-iodine and carbon-bromine bonds offers opportunities for selective functionalization. Future studies could investigate novel cross-coupling reactions, direct C-H functionalization of the aromatic ring, and transformations of the bromopropyl side chain to introduce new functional groups and construct complex molecular architectures. acs.org The exploration of reactions catalyzed by hypervalent iodine reagents could also unveil new synthetic possibilities. researchgate.netresearchgate.net

Asymmetric Synthesis and Chiral Induction